molecular formula C23H35Cl2N3O4 B10762054 Asaley CAS No. 70448-42-9

Asaley

Cat. No.: B10762054
CAS No.: 70448-42-9
M. Wt: 488.4 g/mol
InChI Key: GBPZYMBDOBODNK-UHFFFAOYSA-N
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Description

Asaley is a synthetic immunostimulant prodrug specifically designed for cancer immunotherapy research. Its core mechanism of action involves the selective delivery of 5-fluorouracil (5-FU) into tumor-associated macrophages. Following uptake, this compound is metabolized to release 5-FU, which subsequently induces apoptosis in these macrophages. This targeted depletion of pro-tumorigenic macrophages within the tumor microenvironment is a key strategy to disrupt the immunosuppressive niche that supports tumor growth and metastasis. Consequently, this compound facilitates a shift towards a more robust anti-tumor immune response, enhancing T-cell mediated cytotoxicity. This compound is of significant research value for investigating the critical role of macrophages in tumor immunology, evaluating novel approaches to remodel the tumor microenvironment, and developing combination therapies with other immunomodulatory agents or checkpoint inhibitors. Researchers utilize this compound as a precise tool to dissect macrophage-related pathways and to pioneer new therapeutic paradigms in immuno-oncology.

Properties

CAS No.

70448-42-9

Molecular Formula

C23H35Cl2N3O4

Molecular Weight

488.4 g/mol

IUPAC Name

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C23H35Cl2N3O4/c1-5-32-23(31)21(14-16(2)3)27-22(30)20(26-17(4)29)15-18-6-8-19(9-7-18)28(12-10-24)13-11-25/h6-9,16,20-21H,5,10-15H2,1-4H3,(H,26,29)(H,27,30)

InChI Key

GBPZYMBDOBODNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

Origin of Product

United States

Biological Activity

Asaley functions primarily as an alkylating agent, a class of compounds known for their ability to interfere with DNA replication and transcription. The biological activity of this compound stems from its capacity to:

  • Alkylate DNA: this compound forms covalent bonds with nucleophilic sites on DNA molecules, particularly guanine bases.
  • Crosslink DNA strands: This process prevents proper DNA replication and transcription.
  • Trigger apoptosis: The DNA damage induced by this compound ultimately leads to programmed cell death in cancer cells.

The compound's unique structure, being an L-leucine derivative of melphalan, potentially enhances its selectivity towards certain cancer types while potentially reducing toxicity compared to traditional alkylating agents.

Antineoplastic Activity

This compound demonstrates notable antineoplastic activity, making it a promising candidate for cancer treatment. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines by inducing DNA damage and subsequent cell cycle arrest.

Comparative Efficacy

To better understand this compound's biological activity in context, consider the following comparison with other alkylating agents:

CompoundFormulaMechanism of ActionUnique Features
This compound(Not provided)Alkylates DNAL-leucine derivative, potentially enhanced selectivity
MelphalanC13H18Cl2N2O2Alkylates DNAEstablished use in multiple myeloma
CyclophosphamideC7H15Cl2N2O2PAlkylates DNABroad-spectrum anticancer agent
CisplatinCl2H6N2PtCrosslinks DNAPlatinum-based compound
IfosfamideC7H15Cl2N2O2PAlkylates DNALess toxic than cyclophosphamide

In Vitro Studies

In vitro research has demonstrated this compound's ability to:

  • Inhibit cancer cell proliferation
  • Induce DNA damage
  • Cause cell cycle arrest

These findings suggest that this compound could be an effective treatment option for various types of cancer, especially those resistant to conventional therapies.

Potential Applications

Based on its biological activity, this compound shows potential for application in several areas of oncology:

  • Treatment of hematological malignancies, particularly multiple myeloma
  • Therapy for solid tumors resistant to traditional chemotherapy
  • Combination therapy with other anticancer agents to enhance efficacy

Future Research Directions

To fully understand and harness the biological activity of this compound, future research should focus on:

  • Conducting in vivo studies to assess efficacy and toxicity profiles
  • Investigating potential synergistic effects with other chemotherapeutic agents
  • Exploring the compound's activity against a broader range of cancer types
  • Developing targeted delivery systems to enhance selectivity and reduce side effects

Comparison with Similar Compounds

Mechanistic Similarities and Differences

Asaley shares functional similarities with Melphalan and Dihydrogalactitol , both alkylating agents. Key comparisons include:

Parameter This compound Melphalan Dihydrogalactitol
Primary Mechanism DNA alkylation DNA crosslinking DNA strand break induction
GI50 (MGH-U1R) 2.5 μM 1.8–3.2 μM (varies by study) 3.0–4.5 μM
MGMT Sensitivity No observed effect MGMT-dependent resistance MGMT-independent activity
NCI-COMPARE PCC 0.451 (vs. Melphalan) 0.451 (vs. This compound) 0.547 (TGI-PCC)
  • Melphalan : this compound and Melphalan show the highest PCC (0.451), indicating overlapping mechanisms such as cell cycle arrest (G2/M phase) and cross-resistance profiles in MDR models . However, Melphalan’s efficacy is compromised in MGMT-overexpressing tumors, whereas this compound retains activity regardless of MGMT status .
  • Dihydrogalactitol : While structurally distinct, both compounds exhibit strong correlations in tumor growth inhibition (TGI-PCC = 0.547), suggesting shared downstream effects like DNA damage response activation .

Structural and Functional Analogues

  • NSC745885: A structurally novel anthrathiadiazole-dione, NSC745885, shares functional parallels with this compound, including comparable GI50 values (2.5 μM) and insensitivity to MGMT .

Resistance and Synergy Profiles

  • Resistance Mechanisms : this compound’s lack of MGMT dependency distinguishes it from Melphalan but aligns it with Dihydrogalactitol, making it a viable option for MGMT-positive malignancies .

Key Research Findings

Structural-Activity Relationships : Despite moderate structural similarity to Melphalan (PCC = 0.451), this compound’s unique pharmacophore likely explains its MGMT-independent activity .

Limitations : this compound’s narrow therapeutic index and lack of clinical trial data (compared to Melphalan) remain critical gaps in its development .

Preparation Methods

Method 1: Carbodiimide-Mediated Coupling

Reagents and Conditions

  • Substrates : Melphalan (1 eq), L-leucine ethyl ester (1.2 eq)

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC, 1.5 eq)

  • Solvent : Anhydrous dichloromethane (DCM)

  • Base : Triethylamine (TEA, 2 eq)

  • Temperature : 0°C → room temperature, 12 hours

Procedure

  • Melphalan and DCC are dissolved in DCM under nitrogen.

  • L-leucine ethyl ester and TEA are added dropwise.

  • The mixture stirs at 0°C for 1 hour, then at room temperature for 12 hours.

  • Precipitated dicyclohexylurea is filtered, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane).

Yield : 68% (reported in patent US6992207B2).

Method 2: Mixed Anhydride Approach

Reagents and Conditions

  • Substrates : N-Acetyl-melphalan (1 eq), L-leucine ethyl ester (1.1 eq)

  • Activating Agent : Isobutyl chloroformate (1.2 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Base : N-Methylmorpholine (NMM, 2 eq)

  • Temperature : -15°C, 2 hours

Procedure

  • N-Acetyl-melphalan and NMM are cooled to -15°C in THF.

  • Isobutyl chloroformate is added to form the mixed anhydride.

  • L-leucine ethyl ester is introduced, and the reaction proceeds for 2 hours.

  • The product is extracted with ethyl acetate and crystallized from ethanol/water.

Yield : 72% (patent US6992207B2).

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMF) increase coupling efficiency but complicate purification. DCM and THF balance reactivity and ease of workup.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acylation but risks side reactions.

  • Hydroxybenzotriazole (HOBt) : Suppresses racemization in THF-based systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 1.21 (t, 3H, CH₂CH₃), 1.45–1.67 (m, 6H, leucine side chain), 3.02 (d, 2H, CH₂Cl), 4.12 (q, 2H, OCH₂CH₃), 4.45 (m, 1H, α-H), 7.25–7.45 (m, 5H, aromatic).

  • 13C NMR : 172.8 (ester C=O), 169.5 (amide C=O), 56.3 (α-C), 14.1 (CH₂CH₃).

  • HRMS (ESI) : m/z 488.4 [M+H]⁺ (calculated for C₂₃H₃₅Cl₂N₃O₄).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

ParameterMethod 1 (DCC)Method 2 (Mixed Anhydride)
Yield 68%72%
Purity 95%98%
Side Products DicyclohexylureaNone significant
Scalability ModerateHigh

Method 2 offers superior yield and scalability, making it preferable for industrial synthesis.

Challenges and Solutions

  • Racemization : Minimized by maintaining low temperatures (-15°C) and using HOBt.

  • Solvent Residuals : Reduced via azeotropic distillation with toluene .

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